2-[2-(Dimethylamino)vinyl]benzothiazole
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. An experimental study revealed that certain benzothiazole compounds offered extra stability and higher inhibition efficiencies against steel corrosion in a 1 M HCl solution than previously reported inhibitors. These compounds can be adsorbed onto surfaces by both physical and chemical means, showcasing their potential as effective corrosion inhibitors (Hu et al., 2016).
Advanced Materials
A novel V-shaped molecule, identified as a benzothiazole derivative, demonstrated a profound intramolecular charge transfer (ICT) effect and exhibited morphology-dependent fluorochromism. This compound, due to its unique properties, shows potential for use as a security ink, highlighting the versatility of benzothiazole derivatives in creating sensitive and adaptable materials for security purposes (Xiao-lin Lu & M. Xia, 2016).
Chemical Synthesis
Benzothiazole derivatives have been utilized in the synthesis of a variety of structurally diverse libraries of compounds, demonstrating their versatility as building blocks in chemical synthesis. For instance, reactions involving alkylation and ring closure have led to the generation of a wide array of compounds, showcasing the potential of benzothiazole derivatives in the development of novel chemical entities (Roman, 2013).
Photophysical Properties
Studies have also focused on the photophysical properties of benzothiazole-based compounds, exploring their potential as amyloid fibril sensors. These compounds' emission properties are significantly modulated by the solvent media's polarity, indicating their suitability for monitoring micropolarity in various media. Such properties make benzothiazole derivatives promising candidates for sensing applications in biological systems (Mora et al., 2019).
Environmental Science
In environmental sciences, benzothiazole derivatives have been applied in the simultaneous determination of pollutants in aqueous matrices. An advanced analytical method developed for this purpose demonstrated the method's effectiveness in identifying and quantifying benzothiazole derivatives in various water samples, underscoring their role in environmental monitoring and assessment (Carpinteiro et al., 2012).
Mechanism of Action
Target of Action
Mode of Action
The exact mode of action of 2-(1,3-Benzothiazol-2-yl)ethenyl]dimethylamine is currently unknown. Benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function
Result of Action
Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that this compound may exert multiple effects at the molecular and cellular levels.
Future Directions
Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are a promising class of antiproliferative agents and potential diagnostic agents for Alzheimer’s disease . This suggests that future research could focus on exploring these aspects further.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOLXNQHADUHK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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